Benzo[d]thiazol-6-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
1,3-benzothiazol-6-yl-(4-pyrazin-2-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c22-17(12-1-2-14-15(9-12)24-11-20-14)21-7-3-13(4-8-21)23-16-10-18-5-6-19-16/h1-2,5-6,9-11,13H,3-4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOQYTBOGJIZII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=CC4=C(C=C3)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]thiazol-6-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone typically involves the coupling of substituted 2-amino benzothiazoles with pyrazine derivatives. The reaction conditions often include the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and real-time monitoring systems ensures precise control over reaction parameters, leading to high-purity products.
Chemical Reactions Analysis
Reaction Types
1.1 Oxidation
Benzothiazole derivatives often undergo oxidation at sulfur or nitrogen centers. For example, the sulfur atom in the thiazole ring may oxidize to form sulfoxides or sulfones under conditions involving oxidizing agents like hydrogen peroxide or potassium permanganate.
1.2 Reduction
Reduction reactions targeting C–N double bonds or aromatic systems are plausible. Sodium borohydride or lithium aluminum hydride could reduce imine groups or aromatic rings, potentially altering the compound’s electronic properties.
1.3 Substitution Reactions
The pyrazin-2-yloxy group and piperidine moiety may participate in nucleophilic or electrophilic substitution. For instance, the oxygen atom in the pyrazin-2-yloxy group could act as a leaving group, enabling substitution with other nucleophiles .
1.4 Electron Transfer Reactions
The electron-deficient pyrazine ring and electron-rich benzothiazole core may facilitate charge-transfer processes. Structural analogs with donor-acceptor (D–π–A) systems exhibit aggregation-caused quenching (ACQ) effects, suggesting potential applications in optoelectronic reactions .
Reagents and Conditions
| Reaction Type | Common Reagents | Typical Conditions |
|---|---|---|
| Oxidation | Hydrogen peroxide, KMnO₄ | Aqueous or organic solvents at RT |
| Reduction | NaBH₄, LiAlH₄ | Ethanol or THF at reflux |
| Substitution | Nucleophiles (e.g., amines) | Base catalysts (e.g., K₂CO₃) |
| Electron Transfer | None (intrinsic property) | Photoexcitation or electrochemical |
Major Products Formed
-
Oxidation : Sulfoxides or sulfones at the thiazole sulfur center.
-
Reduction : Saturated aromatic rings or reduced imine groups.
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Substitution : Modified pyrazin-2-yloxy or piperidine groups (e.g., alkoxy or amino derivatives).
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Electron Transfer : Charge-separated species with altered spectroscopic properties .
Structural Insights from Analogous Compounds
4.1 SAR Studies
In related benzothiazole-piperidine derivatives, substitutions on the benzo[d]thiazole core (e.g., electron-donating methyl groups) significantly influence reactivity and biological activity. For example, electron-withdrawing groups enhance stability and alter electronic interactions .
4.2 Crystallographic Data
Analogous compounds like (E)-1-(benzo[d]thiazol-2-yl)-N-(4,5-dihydropyren-2-yl)methanimine exhibit planar D–π–A structures, enabling π–π stacking interactions. This suggests that Benzo[d]thiazol-6-yl derivatives may adopt similar conformations, influencing reaction pathways such as intermolecular charge transfer .
Mechanistic Considerations
The pyrazin-2-yloxy group’s electron-withdrawing nature may direct substitution reactions to specific sites on the benzothiazole or piperidine rings. Additionally, the methanone bridge could act as a site for nucleophilic attack under basic conditions .
Scientific Research Applications
Benzo[d]thiazol-6-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone has several notable applications in various fields:
1. Medicinal Chemistry
- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly phosphodiesterases (PDEs), which play critical roles in cellular signaling pathways. Inhibition of these enzymes can affect numerous physiological processes including inflammation and cell proliferation .
- Anti-inflammatory Properties : Similar compounds have demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased production of prostaglandins and reduced inflammation .
2. Antimicrobial Activity
- Research indicates that derivatives of benzothiazole and piperidine exhibit significant antimicrobial properties. Compounds with similar structures have shown activity against various bacterial strains, suggesting that this compound may also possess these properties .
3. Antiviral Activity
- Related compounds have shown promising antiviral effects by inhibiting viral replication mechanisms. While specific data on this compound is limited, its structural analogs indicate potential efficacy against viral targets .
4. Anticancer Potential
- Compounds containing the benzothiazole moiety have been explored for their anticancer properties, with studies indicating that they can induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival .
Case Study 1: Inhibition of Human Dihydroorotate Dehydrogenase (DHODH)
A study evaluated the inhibitory effects of pyrazole-based compounds on DHODH, an enzyme critical for pyrimidine synthesis in pathogens. Results indicated enhanced inhibitory activity compared to established inhibitors like brequinar and teriflunomide, suggesting potential applications for this compound in treating diseases such as malaria .
Case Study 2: Anticancer Activity
Research has highlighted that benzo[d]thiazole derivatives could induce apoptosis in cancer cells. A series of studies reported that these compounds modulate pathways involved in cell survival and proliferation, indicating their potential use in cancer therapeutics .
Mechanism of Action
The mechanism of action of Benzo[d]thiazol-6-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the enzyme’s binding pocket, disrupting normal enzymatic functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and synthetic differences between Benzo[d]thiazol-6-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone and related benzothiazole-piperidine/piperazine hybrids:
Key Observations:
Structural Variations :
- The pyrazin-2-yloxy group in the main compound distinguishes it from analogs with terminal piperidine (3a, 3d) or morpholine (5d) substituents. Pyrazine’s aromatic nitrogen atoms may enhance hydrogen bonding or charge-transfer interactions in biological targets.
- Linker Length : Compounds 3a (ethoxy) and 3d (propoxy) demonstrate how spacer length affects synthesis efficiency. The propoxy linker in 3d resulted in a lower yield (52.4%) compared to morpholine derivative 5d (70%) .
Physicochemical Properties :
- The morpholine-substituted 5d ([M+1]+ = 373.4) provides a reference molecular weight, though data for other compounds are lacking.
- Melting points (e.g., 90.1–90.6°C for 3d) suggest crystalline stability, which may correlate with formulation feasibility .
Synthetic Efficiency :
- Morpholine derivatives (e.g., 5d) achieved higher yields (70%) compared to piperidine-linked analogs, possibly due to milder reaction conditions or improved solubility during purification .
Biological Activity
Benzo[d]thiazol-6-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone, a compound with the CAS number 1421509-13-8, has garnered attention in the field of medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 340.4 g/mol. The compound features a benzo[d]thiazole core linked to a piperidine ring via a pyrazinyl ether moiety, which is significant for its biological interactions.
Research indicates that compounds similar to this compound may act as phosphodiesterase inhibitors. Phosphodiesterases (PDEs) play crucial roles in cellular signaling pathways by regulating levels of cyclic nucleotides (cAMP and cGMP), which are pivotal in various physiological processes including inflammation, neurotransmission, and cell proliferation .
Antiviral Activity
Recent studies have highlighted the antiviral potential of related compounds. For instance, N-Heterocycles have shown promising activity against viral infections by inhibiting viral replication mechanisms . While specific data on this compound is limited, its structural analogs have demonstrated efficacy against viral targets.
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been well-documented. Compounds with similar structures have exhibited significant antibacterial and antifungal activities, suggesting that this compound may also possess these properties .
Case Studies
Case Study 1: Inhibition of Human Dihydroorotate Dehydrogenase (DHODH)
A study evaluated the inhibitory effects of pyrazole-based compounds on DHODH, an enzyme critical for pyrimidine synthesis in pathogens. The results indicated that certain derivatives showed enhanced inhibitory activity compared to established inhibitors like brequinar and teriflunomide . This suggests potential applications for this compound in treating diseases like malaria.
Case Study 2: Anticancer Potential
Compounds containing benzo[d]thiazole moieties have been investigated for their anticancer properties. A series of studies reported that these compounds could induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades involved in cell survival and proliferation . While specific data on the compound is scarce, its structural characteristics align with those known to exhibit anticancer activity.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
